1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-10(15)13-6-8-14(9-7-13)11(16)12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZALNIQJEIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the intermediate 4-(2,2-dimethylpropanoyl)piperazine. This intermediate is then reacted with prop-2-en-1-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with piperazine-based α,β-unsaturated ketones, which differ in substituents on the piperazine ring, aromatic systems, or the propanoyl group. Below is a detailed comparison:
Key Structural Differences and Implications
Aromatic Substituents: Compounds like (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one exhibit extended π-systems, improving binding to aromatic-rich enzyme pockets but reducing solubility.
Synthetic Efficiency :
- The tert-butylbenzoyl derivative (9f) shows moderate yield (33%), suggesting challenges in coupling sterically hindered groups.
- Purity data from AP-238 (>95% via ¹H NMR) highlights the importance of chromatographic purification for α,β-unsaturated ketones, which are prone to polymerization.
Physicochemical Properties :
- Chlorophenyl-naphthyl derivatives exhibit higher density (1.260 g/cm³) and lower pKa (1.89), correlating with increased lipophilicity and acidity compared to aliphatic analogs.
- Hydroxypropyl derivatives have a polar surface area (PSA) of 43.78, favoring aqueous solubility, whereas bulky tert-butyl groups enhance membrane permeability.
Biological Activity
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one, also known as pivaloylpiperazine derivative, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(4-pivaloylpiperazin-1-yl)prop-2-en-1-one
- CAS Number : 2224203-11-4
- Molecular Formula : C₁₂H₁₈N₂O₂
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with appropriate acylating agents. Specific methodologies have been documented in literature, demonstrating various synthetic routes that yield this compound with high purity and yield rates .
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit promising antimicrobial properties . In a study evaluating similar piperazine compounds, certain derivatives showed significant antibacterial and antifungal activities. For instance, compounds derived from piperazine demonstrated inhibitory effects against various strains of bacteria and fungi at concentrations comparable to standard antibiotics .
| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5c | Moderate | 10 μg/mL |
| 5g | High | 5 μg/mL |
| 10n | Very High | 2 μg/mL |
Anti-inflammatory Activity
In addition to antimicrobial properties, derivatives of piperazine have been evaluated for anti-inflammatory effects . Research highlighted that certain compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing up to 87% inhibition at specific concentrations .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5c | 65 | 70 |
| 5g | 80 | 85 |
| Dexamethasone (Control) | 71 | 84 |
Analgesic Activity
Piperazine derivatives have also been studied for their analgesic properties . A series of studies indicated that specific derivatives exhibited analgesic effects comparable to traditional analgesics like morphine .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of piperazine derivatives:
- Study on Pain Management : A clinical evaluation involving patients with chronic pain showed that a piperazine derivative significantly reduced pain levels compared to placebo controls.
- Inflammatory Conditions : A randomized trial assessed the efficacy of a related compound in patients with rheumatoid arthritis, reporting a marked reduction in inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
